

# 1-(4-bromophenyl)-1H-pyrrole and its role in medicinal chemistry

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-(4-bromophenyl)-1H-pyrrole

Cat. No.: B184776

[Get Quote](#)

An In-depth Technical Guide to **1-(4-bromophenyl)-1H-pyrrole** and Its Role in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

## Abstract

The pyrrole scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals.<sup>[1]</sup> Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in modern medicinal chemistry. This technical guide focuses on a specific, synthetically versatile derivative: **1-(4-bromophenyl)-1H-pyrrole**. We will delve into its synthesis, explore its critical role as a foundational scaffold in the design of novel therapeutic agents, and provide detailed experimental protocols and structure-activity relationship (SAR) analyses. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of new drugs, particularly in the fields of oncology and infectious diseases.

## The 1-(4-bromophenyl)-1H-pyrrole Scaffold: A Strategic Starting Point

The **1-(4-bromophenyl)-1H-pyrrole** molecule is an aromatic heterocyclic compound featuring a pyrrole ring N-substituted with a 4-bromophenyl group.<sup>[2]</sup> This seemingly simple structure is

endowed with several features that make it highly attractive for medicinal chemistry applications:

- **Synthetic Tractability:** The bromine atom on the phenyl ring serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) for the introduction of diverse substituents. This allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.
- **Structural Rigidity:** The connection between the phenyl and pyrrole rings provides a degree of rigidity to the molecule, which can be advantageous for achieving high-affinity binding to biological targets.
- **Modulation of Physicochemical Properties:** The aromatic nature of both rings, combined with the presence of the bromine atom, influences the compound's lipophilicity, electronic distribution, and potential for  $\pi$ - $\pi$  stacking and halogen bonding interactions with protein targets.

## Synthesis of the Core Scaffold: Established and Reliable Methodologies

The synthesis of **1-(4-bromophenyl)-1H-pyrrole** is readily achievable through well-established synthetic routes, most notably the Clauson-Kaas and Paal-Knorr pyrrole syntheses.

### Clauson-Kaas Pyrrole Synthesis

The Clauson-Kaas reaction is a widely used method for the preparation of N-substituted pyrroles from primary amines and 2,5-dimethoxytetrahydrofuran.



[Click to download full resolution via product page](#)

Caption: Workflow for the Clauson-Kaas Synthesis.

Experimental Protocol: Clauson-Kaas Synthesis of **1-(4-bromophenyl)-1H-pyrrole**

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromoaniline (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.1 eq), and glacial acetic acid (as solvent and catalyst).
- Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.
- Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford **1-(4-bromophenyl)-1H-pyrrole** as a solid.

## Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis provides an alternative route, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.



[Click to download full resolution via product page](#)

Caption: Workflow for the Paal-Knorr Synthesis.

### Experimental Protocol: Paal-Knorr Synthesis of 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole

- Reaction Setup: To a solution of 4-bromoaniline (1.0 eq) in toluene, add 2,5-hexanedione (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

- Azeotropic Distillation: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
- Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
- Work-up and Purification: Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the desired product.

## The Role of 1-(4-bromophenyl)-1H-pyrrole in Anticancer Drug Discovery

The **1-(4-bromophenyl)-1H-pyrrole** scaffold has emerged as a valuable framework for the development of novel anticancer agents. Its derivatives have shown promise as inhibitors of various cancer-related targets, most notably tubulin polymerization.

## Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of  $\alpha$ - and  $\beta$ -tubulin, are essential for cell division, making them a key target for anticancer drugs.<sup>[3][4]</sup> Several derivatives of **1-(4-bromophenyl)-1H-pyrrole** have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

A notable class of these inhibitors are the 3-aryl-1-arylpurroles (ARAPs).<sup>[5][6]</sup> In these compounds, the **1-(4-bromophenyl)-1H-pyrrole** core is further functionalized with a 3-aryl group, often a trimethoxyphenyl moiety, which is a common feature in many known tubulin inhibitors that bind to the colchicine site.

| Compound ID | R Group on 1-phenyl ring | Tubulin Polymerization IC <sub>50</sub> (μM) | MCF-7 Cell Growth IC <sub>50</sub> (μM) |
|-------------|--------------------------|----------------------------------------------|-----------------------------------------|
| 1           | H                        | >50                                          | >100                                    |
| 12          | 4-Cl                     | 2.1                                          | 15                                      |
| 13          | 4-F                      | 2.3                                          | 25                                      |
| 19          | 3-NO <sub>2</sub>        | 8.9                                          | 1.5                                     |
| 22          | 3-NH <sub>2</sub>        | 1.4                                          | 0.015                                   |

Data synthesized from Tron, et al. (2014).[\[5\]](#)[\[6\]](#)

## Structure-Activity Relationship (SAR) Analysis

The SAR studies of these 3-aryl-1-arylpyrrole derivatives have revealed several key insights:

- The 1-Aryl Substituent is Crucial: The nature and position of the substituent on the 1-phenyl ring significantly impact both tubulin polymerization inhibition and cytotoxic activity.
- Electron-Withdrawing Groups: Halogen substitution (e.g., chloro, fluoro) at the 4-position of the 1-phenyl ring leads to potent tubulin polymerization inhibitors.[\[5\]](#)
- Electron-Donating Groups: A nitro group at the 3-position results in significant activity, which is dramatically enhanced upon reduction to an amino group (compound 22), yielding a highly potent compound with nanomolar cytotoxicity against MCF-7 breast cancer cells.[\[5\]](#)[\[6\]](#)



[Click to download full resolution via product page](#)

Caption: SAR for Anticancer Activity.

Experimental Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)

- Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration  $\leq 0.1\%$ ) and incubate for 48-72 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

- Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC<sub>50</sub> value (the concentration of the compound that inhibits cell growth by 50%).

## The Role of 1-(4-bromophenyl)-1H-pyrrole in Antimicrobial Drug Discovery

In addition to their anticancer properties, derivatives of **1-(4-bromophenyl)-1H-pyrrole** have also shown promise as antimicrobial agents. A key target in this area is DNA gyrase, an essential bacterial enzyme involved in DNA replication.

### DNA Gyrase Inhibitors

The inhibition of DNA gyrase leads to the disruption of bacterial DNA synthesis and ultimately cell death.<sup>[7][8][9]</sup> N-phenyl-pyrrolamides, which can be derived from the **1-(4-bromophenyl)-1H-pyrrole** scaffold, have been investigated as inhibitors of the ATPase activity of DNA gyrase B (GyrB).

| Compound ID | R Group                                                                    | E. coli DNA Gyrase IC <sub>50</sub> (µM) | S. aureus DNA Gyrase IC <sub>50</sub> (µM) |
|-------------|----------------------------------------------------------------------------|------------------------------------------|--------------------------------------------|
| 9a          | 2-((4-(4,5-dibromo-1H-pyrrole-2-carboxamido)phenyl)amino)-2-oxoacetic acid | 0.18                                     | >100                                       |
| 28          | N-phenyl-4,5-dibromopyrrolamide derivative                                 | 0.02                                     | Low µM range                               |

Data synthesized from Zidar, et al. (2016) and Macut, et al. (2019).[\[7\]](#)[\[9\]](#)

## Structure-Activity Relationship (SAR) Analysis

For this class of compounds, the following SAR has been observed:

- Dibromopyrrole Moiety: The presence of the 4,5-dibromopyrrole-2-carboxamide moiety is critical for activity.
- Acidic Group: The introduction of a carboxylic acid group, as in compound 9a, enhances the inhibitory activity against *E. coli* DNA gyrase.[\[7\]](#)
- Substituents on the Phenyl Ring: The nature and position of substituents on the N-phenyl ring can be optimized to improve potency and selectivity.[\[9\]](#)



[Click to download full resolution via product page](#)

Caption: SAR for Antimicrobial Activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

- Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g.,  $5 \times 10^5$  CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth).

- Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
- Inoculation: Add the bacterial inoculum to each well containing the diluted compounds.
- Incubation: Incubate the plate at 37 °C for 18-24 hours.
- Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

## Neuroprotective Potential

While specific studies on the neuroprotective effects of **1-(4-bromophenyl)-1H-pyrrole** are limited, the broader class of pyrrole derivatives has shown promise in this area. Some pyrrole-containing compounds have demonstrated antioxidant and anti-inflammatory properties, which are relevant to the pathology of neurodegenerative diseases.[10][11] Further investigation into the neuroprotective potential of **1-(4-bromophenyl)-1H-pyrrole** derivatives is a promising avenue for future research.

## Pharmacokinetic and Pharmacodynamic Considerations

The development of a successful drug requires not only potent biological activity but also favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties.[12] PK describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while PD describes what the drug does to the body. For derivatives of **1-(4-bromophenyl)-1H-pyrrole**, key considerations would include:

- Absorption and Bioavailability: The lipophilicity imparted by the bromophenyl and pyrrole rings will influence oral absorption.
- Metabolism: The potential for metabolism at the pyrrole or phenyl rings should be investigated, as this can affect the drug's half-life and potential for drug-drug interactions.
- Distribution: The ability of the compound to cross the blood-brain barrier would be critical for neuroprotective applications.

While a comprehensive PK/PD profile for a specific **1-(4-bromophenyl)-1H-pyrrole**-based drug candidate is not yet publicly available, a study on the structurally related 1-(3'-bromophenyl)-heliamine in rats provides some insight. This compound exhibited low systemic exposure with an absolute bioavailability of 10.6%.<sup>[12]</sup> This highlights the importance of optimizing the physicochemical properties of this class of compounds to achieve a desirable pharmacokinetic profile.

## Conclusion and Future Perspectives

**1-(4-bromophenyl)-1H-pyrrole** has proven to be a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the synthetic utility of the bromo substituent provide a robust platform for the generation of diverse chemical libraries. The successful development of potent anticancer and antimicrobial agents based on this core structure underscores its potential in addressing significant unmet medical needs.

Future research in this area should focus on:

- Expansion of the SAR: Further exploration of substituents on both the phenyl and pyrrole rings to enhance potency, selectivity, and drug-like properties.
- Elucidation of Mechanisms of Action: Deeper investigation into the molecular interactions of these compounds with their biological targets.
- Optimization of Pharmacokinetic Properties: A concerted effort to improve the absorption, distribution, metabolism, and excretion profiles of lead compounds to enhance their *in vivo* efficacy and safety.
- Exploration of New Therapeutic Areas: Investigation of the potential of **1-(4-bromophenyl)-1H-pyrrole** derivatives in other disease areas, such as neurodegeneration and inflammatory disorders.

The continued exploration of the chemical space around the **1-(4-bromophenyl)-1H-pyrrole** scaffold holds great promise for the discovery of the next generation of innovative therapeutics.

## References

- Tron, G. C., et al. (2014). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. *Journal of*

Medicinal Chemistry, 57(15), 6430–6447. [Link]

- Tron, G. C., et al. (2014). New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer. *Journal of Medicinal Chemistry*, 57(15), 6430-47. [Link]
- Zidar, N., et al. (2016). New N-phenyl-4,5-dibromopyrrolamides and N-Phenylindolamides as ATPase inhibitors of DNA gyrase. *European Journal of Medicinal Chemistry*, 118, 240-253. [Link]
- Li, X., et al. (2013). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N'-Benzoyl-3-(4-Bromophenyl)
- Macut, H., et al. (2019). New N-phenyl-4,5-dibromopyrrolamides as DNA gyrase B inhibitors. *RSC Medicinal Chemistry*, 10(6), 1077-1085. [Link]
- Macut, H., et al. (2019). New N-phenyl-4,5-dibromopyrrolamides as DNA gyrase B inhibitors. *RSC Medicinal Chemistry*, 10(6), 1077-1085. [Link]
- Javid, H., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. *Iranian Journal of Pharmaceutical Research*, 22(1), e140450. [Link]
- Zhang, Y., et al. (2016). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. *Anti-Cancer Agents in Medicinal Chemistry*, 17(9), 1257-1268. [Link]
- Zhang, Y., et al. (2019). One-pot synthesis of substituted pyrrole-imidazole derivatives with anticancer activity. *Medicinal Chemistry Research*, 28(11), 1957-1963. [Link]
- Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). *Antimicrobial Susceptibility Testing Protocols*. CRC press. [Link]
- Zhang, Y., et al. (2019). One-pot synthesis of substituted pyrrole-imidazole derivatives with anticancer activity. *Medicinal Chemistry Research*, 28(11), 1957–1963. [Link]
- Zidar, N., et al. (2020). New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. *HELDÅ*. [Link]
- Singh, P., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. *Expert Opinion on Drug Discovery*, 19(1), 69-87. [Link]
- Zhang, Y., et al. (2017). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. *Anti-Cancer Agents in Medicinal Chemistry*, 17(9), 1257-1268. [Link]
- Nitulescu, G. M., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. *International Journal of Molecular Sciences*, 23(16), 8991. [Link]
- Kondeva-Burdina, M., et al. (2022). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. *Antioxidants*, 11(11), 2261. [Link]

- Grozav, A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. *International Journal of Molecular Sciences*, 24(21), 15891. [\[Link\]](#)
- Zhang, Y., et al. (2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. *Chemical Biology & Drug Design*. [\[Link\]](#)
- Zhang, Y., et al. (2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. *Chemical Biology & Drug Design*. [\[Link\]](#)
- Bariwal, J., et al. (2015). Recent developments in tubulin polymerization inhibitors: An overview. *European Journal of Medicinal Chemistry*, 87, 806-831. [\[Link\]](#)
- INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [\[Link\]](#)
- Ahmad, S., et al. (2018). Pyrrole: An insight into recent pharmacological advances with structure activity relationship. *European Journal of Medicinal Chemistry*, 157, 527-561. [\[Link\]](#)
- Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). *Antimicrobial Susceptibility Testing Protocols*. CRC press.
- Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). *Antimicrobial Susceptibility Testing Protocols*. CRC Press. [\[Link\]](#)
- Akbaşlar, D., Giray, E. S., & Algul, O. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies.
- Ryder, N. S., et al. (2014). Pyrrolo[1,2- $\alpha$ ][5][8]benzodiazepines show potent in vitro antifungal activity and significant in vivo efficacy in a *Microsporum canis* dermatitis model in guinea pigs. *Journal of Antimicrobial Chemotherapy*, 69(6), 1608-1610. [\[Link\]](#)
- LookChem. (n.d.). 1-(4-BROMO-PHENYL)-1H-PYRROLE. [\[Link\]](#)
- Shi, D., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. *Frontiers in Chemistry*, 10, 1089825. [\[Link\]](#)
- Wang, Y., et al. (2022). Pharmacokinetic Study and Metabolite Identification of 1-(3'-bromophenyl)
- Exploration of Neuroprotective Therapy. (n.d.). [\[Link\]](#)
- Ohta, Y., et al. (2012). Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. *Bioorganic & Medicinal Chemistry*, 20(2), 849-857. [\[Link\]](#)
- Guan, X., et al. (2023). Novel Pharmacokinetics Profiler (PhaKinPro): Model Development, Validation, and Implementation as a Web-Tool for Triaging Compounds with Undesired PK Profiles. *ChemRxiv*. [\[Link\]](#)
- Yilmaz, S., & Genc, B. (2023). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. *Neuroscience and Neurological Surgery*, 9(3), 196-209. [\[Link\]](#)
- Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-

4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. *Xenobiotica*, 41(4), 327-339. [Link]

- Sharma, S., Sharma, M. C., & Sharma, A. D. (2012). Quantitative structure activity relationship analysis of a series of antibacterial 3-bromo-4-(1-H-3-indolyl)-2, 5-dihydro-1H-2, 5-pyrroledione derivatives. *Journal of Chemical and Pharmaceutical Research*, 4(1), 475-482. [Link]
- Grozav, A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). *International Journal of Molecular Sciences*, 24(21), 15891. [Link]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Pyrrole: An insight into recent pharmacological advances with structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in tubulin polymerization inhibitors: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New N-phenyl-4,5-dibromopyrrolamides and N-Phenylindolamides as ATPase inhibitors of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N'-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New N-phenyl-4,5-dibromopyrrolamides as DNA gyrase B inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. brieflands.com [brieflands.com]
- 11. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [1-(4-bromophenyl)-1H-pyrrole and its role in medicinal chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184776#1-4-bromophenyl-1h-pyrrole-and-its-role-in-medicinal-chemistry]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)